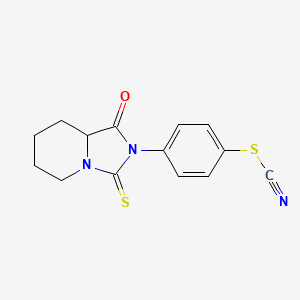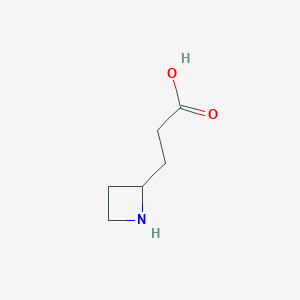![molecular formula C16H19ClN2O3 B12943708 2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst at elevated temperatures can yield “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of “N/A” involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production may also involve purification steps, such as distillation or crystallization, to obtain high-purity “N/A”.
化学反应分析
Types of Reactions
Oxidation: “N/A” can be oxidized to form compound C under specific conditions.
Reduction: Reduction of “N/A” with a suitable reducing agent yields compound D.
Substitution: “N/A” can undergo substitution reactions with reagents like halogens to form compound E.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like chlorine. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
科学研究应用
Chemistry: “N/A” is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, “N/A” is employed as a probe to study cellular processes and molecular interactions.
Medicine: “N/A” shows potential as a therapeutic agent, with studies indicating its efficacy in treating certain diseases.
Industry: “N/A” is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, “N/A” may bind to enzyme X, inhibiting its activity and leading to downstream effects on cellular pathways. The binding affinity and specificity of “N/A” to its targets are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Similar compounds to “N/A” include compounds F, G, and H, each with structural similarities but distinct functional groups.
Highlighting Uniqueness
What sets “N/A” apart from its similar compounds is its unique ability to undergo multiple types of reactions under mild conditions, making it a versatile reagent in synthetic chemistry. Additionally, “N/A” exhibits higher binding affinity to enzyme X compared to compounds F, G, and H, enhancing its potential as a therapeutic agent.
属性
分子式 |
C16H19ClN2O3 |
|---|---|
分子量 |
322.78 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-4-[(1S,5R)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-8-10(4-3-9(7-18)13(8)17)19-11-5-6-12(19)15(21)16(2,22)14(11)20/h3-4,11-12,14-15,20-22H,5-6H2,1-2H3/t11-,12+,14?,15?,16? |
InChI 键 |
IDGJWWZHVBYFMR-MMBDOKTHSA-N |
手性 SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2C(C(C3O)(C)O)O |
规范 SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3O)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)

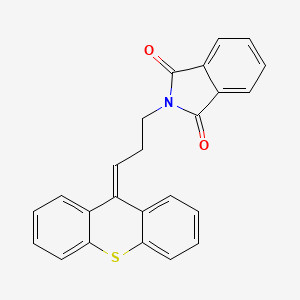
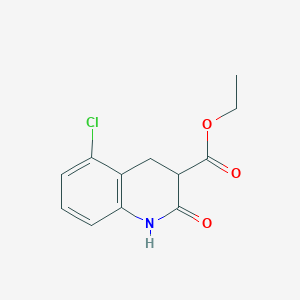
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
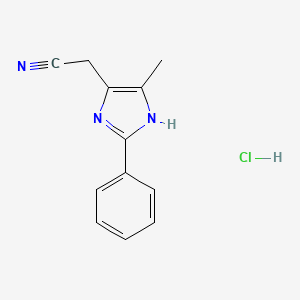
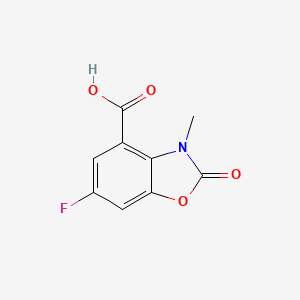
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
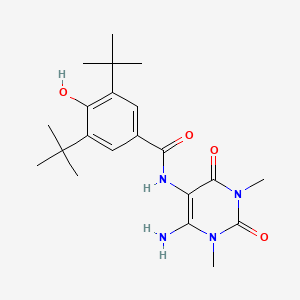
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
